molecular formula C23H17ClI2N4O2S B15039660 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B15039660
M. Wt: 702.7 g/mol
InChI Key: QRJKLGLJAROAFC-LUOAPIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole-derived acetohydrazide featuring a 4-chlorobenzyl group at the benzimidazole core and a hydrazide moiety substituted with a 2-hydroxy-3,5-diiodophenylidene group. The benzimidazole scaffold is known for its pharmacological versatility, often serving as a structural motif in antimicrobial, antiviral, and anticancer agents . Structural validation of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) and computational tools like SHELX .

Properties

Molecular Formula

C23H17ClI2N4O2S

Molecular Weight

702.7 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17ClI2N4O2S/c24-16-7-5-14(6-8-16)12-30-20-4-2-1-3-19(20)28-23(30)33-13-21(31)29-27-11-15-9-17(25)10-18(26)22(15)32/h1-11,32H,12-13H2,(H,29,31)/b27-11+

InChI Key

QRJKLGLJAROAFC-LUOAPIJWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorobenzyl Group: The benzimidazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.

    Formation of the Acetohydrazide Moiety: The intermediate product is then reacted with thioacetic acid to form the acetohydrazide moiety.

    Condensation with Diiodophenyl Aldehyde: Finally, the acetohydrazide is condensed with 2-hydroxy-3,5-diiodophenyl aldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen with a catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzimidazole core and the hydrazide arylidene group. Below is a comparative analysis based on crystallographic data, substituent effects, and synthesis strategies.

Substituent Variations and Structural Features

Compound (Reference) Benzimidazole Substituent Hydrazide Arylidene Group Key Structural Features
User’s Compound 4-Chlorobenzyl 2-Hydroxy-3,5-diiodophenyl High molecular weight (due to iodine), strong hydrogen-bonding potential (hydroxy group)
4-Chlorobenzyl 4-(Dimethylamino)phenyl Electron-donating dimethylamino group enhances solubility; planar hydrazide linkage
2-Chlorobenzyl 3-Ethoxy-4-hydroxyphenyl Ortho-chloro benzyl introduces steric hindrance; ethoxy and hydroxy enable H-bonding
2-Chlorobenzyl 4-Fluorophenyl Fluorine’s electronegativity impacts electronic distribution; minimal steric bulk
4-Methylbenzyl 2-Methoxyphenyl Methyl group reduces polarity; methoxy group moderates H-bonding capacity

Crystallography and Validation

  • User’s Compound : Likely requires SC-XRD for structure confirmation due to iodine’s heavy-atom effect, aiding phase determination. SHELXL refinement would resolve disorder in diiodophenyl groups .
  • and : Both validated via SC-XRD, with SHELX programs resolving imine (E)-configuration and hydrogen-bonding networks .
  • and : Fluorine and methoxy substituents simplify crystallographic analysis due to smaller atomic radii compared to iodine .

Functional Group Impact on Properties

  • Electron Effects: Diiodophenyl (User’s Compound): Strong electron-withdrawing effects stabilize the hydrazide imine bond but reduce solubility. Dimethylamino (): Electron-donating group increases solubility and may enhance bioactivity .
  • Hydrogen Bonding :
    • Hydroxy Group (User’s Compound, ) : Forms robust O–H⋯N/O hydrogen bonds, influencing crystal packing and melting points .
    • Methoxy/Ethoxy () : Participate in weaker C–H⋯O interactions, affecting supramolecular assembly .

Key Research Findings

Structural Robustness : Benzimidazole derivatives with chlorobenzyl groups exhibit stable crystal lattices, as seen in and .

Hydrogen-Bonding Networks : Hydroxy and ethoxy substituents (User’s Compound, ) promote 2D/3D frameworks via O–H⋯N/O bonds, critical for material stability .

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide (CAS No. 314067-79-3) is a novel benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

  • Molecular Formula : C24H21ClN4O3S
  • Molecular Weight : 480.97 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 8.47 (predicted)

The compound features a benzimidazole core, which is known for its diverse biological activities due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown moderate to strong activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Salmonella typhiStrong
Bacillus subtilisStrong

The compound's efficacy against these strains suggests potential for development as an antimicrobial agent .

2. Anticancer Activity

In vitro studies indicate that the compound possesses anticancer properties, particularly against various cancer cell lines. The activity was assessed using both 2D and 3D culture systems:

Cell Line IC50 (μM) in 2DIC50 (μM) in 3D
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

The lower IC50 values in 2D assays suggest that the compound is more effective under conventional laboratory conditions, which is critical for further drug development .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

Enzyme Inhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

These findings highlight the potential of this compound as a therapeutic agent for conditions related to enzyme dysregulation .

Case Studies

Several research studies have focused on synthesizing and evaluating the biological activities of benzimidazole derivatives similar to the compound :

  • Study on Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of benzimidazole derivatives, revealing that modifications at the benzimidazole core significantly enhanced antibacterial activity .
  • Anticancer Research : Another research article highlighted the anticancer potential of benzimidazole compounds, stating that they exhibit promising results against multiple cancer types due to their ability to induce apoptosis in cancer cells .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that certain structural modifications can lead to increased potency against AChE, suggesting a pathway for developing treatments for Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.